molecular formula C24H20ClN3O2S B2807317 1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one CAS No. 688355-53-5

1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one

Cat. No.: B2807317
CAS No.: 688355-53-5
M. Wt: 449.95
InChI Key: QEDRPRROQBMECT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one typically involves multiple steps, including the formation of the quinazoline core, the introduction of the 4-chlorophenyl group, and the attachment of the 4-methoxybenzylamino group. Common reagents and conditions used in these reactions may include:

    Formation of Quinazoline Core: Cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of 4-Chlorophenyl Group: Electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of 4-Methoxybenzylamino Group: Nucleophilic substitution reactions using 4-methoxybenzylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinazoline ring or other functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazoline derivatives.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core may interact with kinase enzymes, inhibiting their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one: Unique due to its specific substitution pattern and potential biological activity.

    Other Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents targeting epidermal growth factor receptors.

Uniqueness

This compound is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not found in other quinazoline derivatives.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2S/c1-30-19-12-6-16(7-13-19)14-26-23-20-4-2-3-5-21(20)27-24(28-23)31-15-22(29)17-8-10-18(25)11-9-17/h2-13H,14-15H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDRPRROQBMECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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